Benzo[d]oxazol-2-yl(4-bromophenyl)methanone Benzo[d]oxazol-2-yl(4-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16820147
InChI: InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H
SMILES:
Molecular Formula: C14H8BrNO2
Molecular Weight: 302.12 g/mol

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone

CAS No.:

Cat. No.: VC16820147

Molecular Formula: C14H8BrNO2

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone -

Specification

Molecular Formula C14H8BrNO2
Molecular Weight 302.12 g/mol
IUPAC Name 1,3-benzoxazol-2-yl-(4-bromophenyl)methanone
Standard InChI InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H
Standard InChI Key UCMHKNFMLFTZBU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone (CAS: 1258498-77-9) belongs to the benzoxazole family, a class of heterocyclic compounds known for their pharmacological activities. Its IUPAC name, 1,3-benzoxazol-2-yl-(4-bromophenyl)methanone, reflects the presence of a benzoxazole ring (a benzene fused to an oxazole) and a 4-bromophenyl group connected via a ketone bridge . The SMILES notation C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br\text{C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br} provides a detailed representation of its connectivity .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC14H8BrNO2\text{C}_{14}\text{H}_{8}\text{BrNO}_{2}
Molecular Weight302.12 g/mol
CAS Number1258498-77-9
XLogP34.2
Topological Polar Surface Area43.1 Ų

The compound’s planar structure facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence reactivity .

Synthesis and Reaction Pathways

ParameterDetail
CatalystNiFe2O4@SiO2@aminoglucose\text{NiFe}_{2}\text{O}_{4}@\text{SiO}_{2}@\text{aminoglucose}
Temperature20°C (room temperature)
Reaction Time8 minutes
SolventSolvent-free
WorkupRecrystallization (ethanol)

Mechanistic Insights

The formation of benzoxazole derivatives typically involves:

  • Condensation: Reaction between an aldehyde and 1,2-aminophenol to form a Schiff base.

  • Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen, leading to oxazole ring closure .
    For Benzo[d]oxazol-2-yl(4-bromophenyl)methanone, the ketone group likely arises from oxidation of a hydroxymethyl precursor or direct acylation of the benzoxazole nitrogen.

Physicochemical and Spectral Properties

Lipophilicity and Solubility

With an XLogP3\text{XLogP3} of 4.2 , the compound exhibits high lipophilicity, predicting favorable membrane permeability but poor aqueous solubility. This property aligns with its potential as a central nervous system (CNS) drug candidate, where lipophilicity enhances blood-brain barrier penetration.

Hydrogen Bonding Capacity

The compound lacks hydrogen bond donors but has three acceptors (two oxazole oxygens and one ketone oxygen) , contributing to moderate polarity. Its topological polar surface area (43.1 Ų) suggests limited solubility in polar solvents, consistent with the need for ethanol in recrystallization .

Applications in Medicinal and Synthetic Chemistry

Role in Heterocyclic Synthesis

The compound serves as a precursor in the synthesis of imidazole derivatives. For instance, thermolysis of benzoxazole-based methanimines yields 2-H-imidazol-4-amines through a proposed mechanism involving benzoxazole ring opening and intermolecular nucleophilic attack .

Table 3: Key Reactivity Pathways

Reaction TypeProductConditions
Thermolysis2-H-imidazol-4-aminesSolvent-free, 100–120°C
Nucleophilic SubstitutionBromine displacementPd catalysis

Recent Advancements and Future Directions

Green Chemistry Innovations

The use of magnetic nanocatalysts (e.g., NiFe2O4\text{NiFe}_{2}\text{O}_{4}) in benzoxazole synthesis exemplifies sustainable methodologies, reducing waste and enabling catalyst reuse . Future research may explore enzymatic or photocatalytic routes to enhance selectivity.

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